molecular formula C9H15NOS B8420539 1-(2,4-Dimethylthiazol-5-yl)-2-methylpropan-1-ol

1-(2,4-Dimethylthiazol-5-yl)-2-methylpropan-1-ol

Cat. No. B8420539
M. Wt: 185.29 g/mol
InChI Key: UJTWMECSMLHFDL-UHFFFAOYSA-N
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Patent
US09346782B2

Procedure details

A solution of 2,4-dimethylthiazole-5-carbaldehyde (1.07 g, 7.58 mmol) in THF (12 mL) was cooled to 0° C. Isopropyl magnesium chloride LiCl complex (1.3 M in THF, 6 mL, 8.8 mmol) was then added dropwise. After 30 minutes, the reaction mixture was quenched with aqueous NH4Cl solution and the aqueous portion was extracted with EtOAc (3×50 mL). The combined organics were washed with brine, dried over MgSO4, filtered and concentrated to afford an orange oil. Chromatography on silica gel (5% acetone-DCM increasing to 30% acetone) provided the title compound as a light amber oil.
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
Isopropyl magnesium chloride LiCl
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]([CH:8]=[O:9])=[C:5]([CH3:7])[N:6]=1.[CH2:10]1[CH2:14]OC[CH2:11]1>>[CH3:1][C:2]1[S:3][C:4]([CH:8]([OH:9])[CH:10]([CH3:14])[CH3:11])=[C:5]([CH3:7])[N:6]=1

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
CC=1SC(=C(N1)C)C=O
Name
Quantity
12 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Isopropyl magnesium chloride LiCl
Quantity
6 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with aqueous NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion was extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford an orange oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1SC(=C(N1)C)C(C(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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